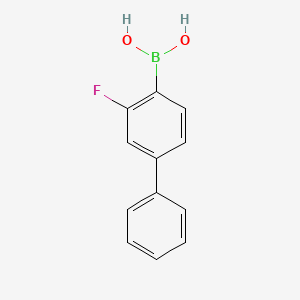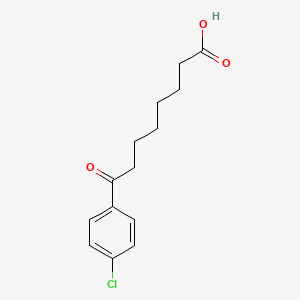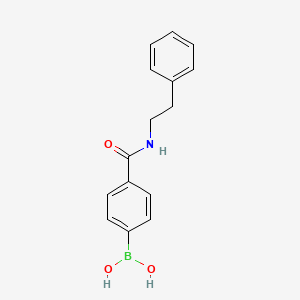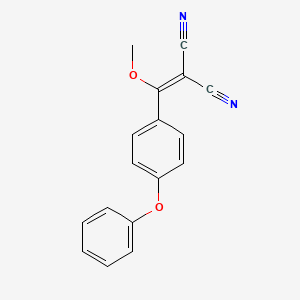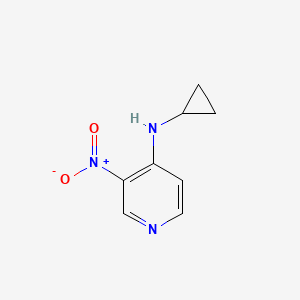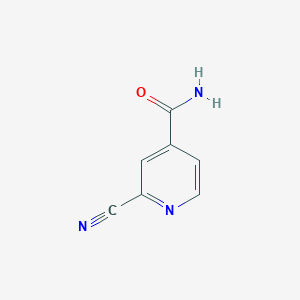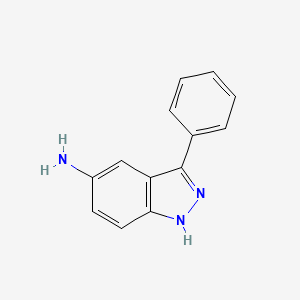
3-Phenyl-1H-indazol-5-amine
概要
説明
3-Phenyl-1H-indazol-5-amine is a compound that belongs to the class of organic compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . The empirical formula for this compound is C13H11N3 and it has a molecular weight of 209.25 .
Synthesis Analysis
Recent synthetic approaches to 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole fused to a benzene . The SMILES string representation of the molecule isNC1=CC=C2NN=C (C2=C1)C3=CC=CC=C3 . Physical And Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C13H11N3 and it has a molecular weight of 209.25 .科学的研究の応用
Synthesis Methods
- Pd-catalyzed Suzuki–Miyaura Cross-Coupling Reaction : A method for synthesizing various 3-aryl-1H-indazol-5-amine derivatives using Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions was developed. This method employs dioxane/H2O as solvent, Pd(OAc)2 and RuPhos as the catalyst system, and K3PO4 as a base, yielding good to excellent results (Wang et al., 2015).
Structural and Spectroscopic Studies
- Crystal Structure and Tautomerism : The structural and spectroscopic features, including prototropic tautomerism and photophysical properties, of various indazole derivatives have been studied. X-ray diffraction and DFT studies were conducted to resolve structural ambiguities, providing insight into the molecular properties of these compounds (Rana & Chaudhary, 2021).
Photophysical Studies
- Photoinduced Molecular Rearrangements : Research on the photochemistry of certain 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles showed the formation of indazoles under specific conditions. This highlights the potential of indazoles in photophysical applications and their behavior under photochemical conditions (Buscemi et al., 1996).
Biological and Medicinal Applications
- Antitumor Activity : Certain indazole derivatives, such as 3-amino-4-morpholino-1H-indazole-1-carbonyl-N-phenylcyclopropane-1-carboxamide, have shown distinct effective inhibition on the proliferation of various cancer cell lines. This suggests their potential use in cancer therapy (Lu et al., 2020).
Combinatorial Synthesis and Chemical Properties
- **Combinatorial Synthesis of Heterocycles**: Indazole derivatives have been synthesized using combinatorial methods, leading to the creation of novel heterocyclic compounds. These methods highlight the versatility of indazoles in synthesizing diverse molecular structures (Li et al., 2013).
Safety and Hazards
作用機序
Target of Action
The primary target of 3-Phenyl-1H-indazol-5-amine is the Tyrosine-protein kinase JAK2 . This kinase plays a crucial role in signal transduction from various cytokine receptors to the nucleus, influencing cell proliferation, survival, and differentiation .
Mode of Action
It’s known that the compound interacts with its target, jak2, possibly inhibiting its activity . This interaction can lead to changes in the downstream signaling pathways, affecting cellular functions .
Biochemical Pathways
Given its target, it’s likely that the compound affects theJAK-STAT signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and immune response .
Result of Action
Given its target, the compound may influence cell proliferation, survival, and differentiation . In particular, it has shown promising inhibitory effects against certain cancer cell lines .
生化学分析
Biochemical Properties
3-Phenyl-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosine-protein kinase JAK2, which is involved in cell growth, development, and differentiation . The compound acts as an inhibitor of JAK2, thereby modulating signaling pathways that are crucial for cellular functions. Additionally, this compound has been shown to inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to inhibit the growth of cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis and cell cycle arrest by modulating the p53/MDM2 pathway and inhibiting Bcl2 family members . These effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of tyrosine-protein kinase JAK2, inhibiting its activity and downstream signaling pathways . This inhibition leads to reduced phosphorylation of STAT proteins, which are critical for gene expression and cell proliferation. Additionally, this compound inhibits COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory mediators . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound maintains its inhibitory effects on cellular functions, including apoptosis and cell cycle arrest, over extended periods . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anticancer and anti-inflammatory effects without causing severe toxicity . At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings indicate the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted in urine . These metabolic pathways are crucial for the elimination of this compound from the body and for minimizing its potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . It has been observed to accumulate in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects . The distribution of this compound is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various signaling proteins and enzymes, while in the nucleus, it modulates gene expression by binding to transcription factors . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
特性
IUPAC Name |
3-phenyl-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBJHQPTGMYKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626016 | |
| Record name | 3-Phenyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395099-05-5 | |
| Record name | 3-Phenyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)
![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)
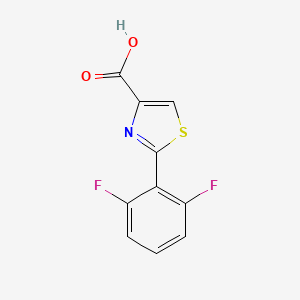
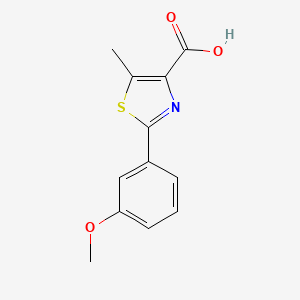
![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

